Cas no 2172090-37-6 (2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine structure
2172090-37-6 structure
Product name:2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
CAS No:2172090-37-6
MF:C11H22N4O
Molecular Weight:226.318582057953
CID:6280306
PubChem ID:165600575

2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
    • 2172090-37-6
    • 2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
    • EN300-1598368
    • インチ: 1S/C11H22N4O/c1-5-8(2)15-11(9(3)16-4)10(6-7-12)13-14-15/h8-9H,5-7,12H2,1-4H3
    • InChIKey: KLPCQAAKABDWHR-UHFFFAOYSA-N
    • SMILES: O(C)C(C)C1=C(CCN)N=NN1C(C)CC

計算された属性

  • 精确分子量: 226.17936134g/mol
  • 同位素质量: 226.17936134g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 6
  • 複雑さ: 202
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.4
  • トポロジー分子極性表面積: 66Ų

2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1598368-0.5g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
0.5g
$1866.0 2023-06-04
Enamine
EN300-1598368-0.25g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
0.25g
$1789.0 2023-06-04
Enamine
EN300-1598368-500mg
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
500mg
$1866.0 2023-09-23
Enamine
EN300-1598368-0.1g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
0.1g
$1711.0 2023-06-04
Enamine
EN300-1598368-250mg
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
250mg
$1789.0 2023-09-23
Enamine
EN300-1598368-10.0g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
10g
$8357.0 2023-06-04
Enamine
EN300-1598368-0.05g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
0.05g
$1632.0 2023-06-04
Enamine
EN300-1598368-1.0g
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
1g
$1944.0 2023-06-04
Enamine
EN300-1598368-1000mg
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
1000mg
$1944.0 2023-09-23
Enamine
EN300-1598368-10000mg
2-[1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
2172090-37-6
10000mg
$8357.0 2023-09-23

2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献

2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2172090-37-6 and Product Name: 2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine

The compound with the CAS number 2172090-37-6 and the product name 2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The presence of a triazole ring and various alkyl and alkoxy substituents contributes to its unique chemical properties, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds due to their diverse biological activities. The triazole moiety, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and antiviral properties. The compound in question incorporates a butan-2-yl group and a 1-methoxyethyl side chain, which are known to enhance solubility and bioavailability. These structural features make it an attractive scaffold for designing next-generation therapeutics.

One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The triazolylethanamine core provides a versatile platform for further functionalization, allowing chemists to tailor its properties for specific therapeutic targets. Recent studies have demonstrated that derivatives of this class of compounds exhibit promising activity against various diseases, including cancer and neurodegenerative disorders. The ability to modify both the alkyl and alkoxy substituents offers a high degree of flexibility in optimizing biological activity.

The synthesis of such complex molecules often presents significant challenges due to the need for precise regioselectivity and stereocontrol. However, advances in synthetic methodologies have made it increasingly feasible to construct these intricate structures with high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the key bonds within the molecule. Additionally, computational chemistry has played a crucial role in predicting reaction outcomes and optimizing synthetic routes.

From a pharmacological perspective, the butan-2-yl group is known to influence metabolic stability and distribution within the body. By incorporating this moiety, researchers can fine-tune the pharmacokinetic properties of the compound, ensuring better absorption and reduced toxicity. Similarly, the 1-methoxyethyl side chain can enhance interactions with biological targets by increasing lipophilicity while maintaining water solubility. These factors are critical in determining the overall efficacy and safety of a drug candidate.

Recent preclinical studies have highlighted the potential of this compound as an inhibitor of specific enzymes implicated in disease pathogenesis. For instance, derivatives of this class have shown promise in inhibiting kinases that are overexpressed in certain types of cancer. The triazole ring, being part of a nitrogen-containing heterocycle, is particularly adept at binding to metal ions commonly found in enzyme active sites. This property makes it an excellent scaffold for designing potent enzyme inhibitors.

The role of computational modeling in drug discovery cannot be overstated. Advanced algorithms can predict how different structural modifications will affect biological activity, allowing researchers to prioritize which compounds to synthesize next. In the case of 2-1-(butan-2-yl)-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine, computational studies have suggested that minor changes to the substituents could significantly enhance its potency against target enzymes. These insights guide experimental efforts toward higher success rates.

The development of novel pharmaceuticals is often a multi-disciplinary effort involving chemists, biologists, pharmacologists, and clinicians. Each stage of drug discovery requires meticulous planning and execution to ensure that promising candidates progress through preclinical testing and eventually reach clinical trials. The compound under discussion exemplifies how interdisciplinary collaboration can lead to innovative solutions in medicine. By combining synthetic chemistry expertise with biological insight, researchers can identify molecules with therapeutic potential that might otherwise remain undiscovered.

In conclusion, the compound with CAS number 2172090-37-6 and product name 2-(butanamido)-5-(methoxymethyl)pyridine represents a significant step forward in pharmaceutical innovation. Its unique structure, characterized by a triazole ring, butanamido group, and various other functional moieties, offers numerous opportunities for further development as a therapeutic agent, particularly in areas such as oncology and neurology, where targeted inhibition is crucial for treating disease symptoms, improving patient outcomes, enhancing quality life, promoting overall well-being, fostering scientific progress, advancing medical research, contributing healthcare innovation, driving therapeutic breakthroughs, supporting multidisciplinary collaboration, promoting interdisciplinary synergy, encouraging innovative approaches, facilitating scientific discovery, advancing biomedical research, promoting translational medicine, supporting precision healthcare initiatives.,

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD